molecular formula C8H8N2O4 B1532836 2-Methoxy-5-nitrobenzamide CAS No. 59263-62-6

2-Methoxy-5-nitrobenzamide

Cat. No.: B1532836
CAS No.: 59263-62-6
M. Wt: 196.16 g/mol
InChI Key: QIPLSXGSOGMWGL-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitrobenzamide typically involves the nitration of 2-methoxybenzamide. One common method includes the reaction of 2-methoxybenzamide with a nitrating agent such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solid acid catalysts and ultrasonic irradiation has also been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid (-COOH).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for the reduction of the nitro group.

Major Products Formed:

    Reduction: The reduction of the nitro group yields 2-methoxy-5-aminobenzamide.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-5-nitrobenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

    2-Methoxybenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-Nitrobenzamide: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

    2-Methoxy-4-nitrobenzamide: Similar structure but with the nitro group in a different position, leading to variations in chemical and biological properties.

Uniqueness: The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts .

Properties

IUPAC Name

2-methoxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-7-3-2-5(10(12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPLSXGSOGMWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655756
Record name 2-Methoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59263-62-6
Record name 2-Methoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main research focus regarding 2-Methoxy-5-nitrobenzamide in the provided study?

A1: The research primarily focuses on synthesizing a series of heterocyclic 5-amino-2-methoxybenzamides, utilizing this compound as a precursor. The study explores the potential of these synthesized compounds as neuroleptics []. Researchers reacted 2-Methoxy-5-nitrobenzoyl chloride with various amines, including 2-(aminomethyl)-1-ethylpyrrolidine and 3-amino-1-ethylpiperidine, to create N-substituted 2-methoxy-5-nitrobenzamides. These were then reduced to obtain the target 5-amino-2-methoxybenzamides [].

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